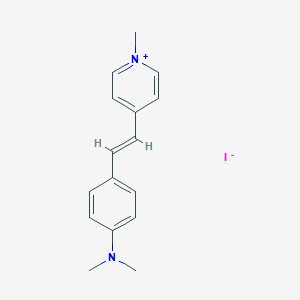

4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide

Description

Propriétés

IUPAC Name |

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNFDSOJKNOBIA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-81-9 | |

| Record name | NSC14804 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and N-methylpyridinium iodide. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and purification steps to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions

trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives.

Applications De Recherche Scientifique

trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

Biology: Employed in staining living cells, particularly mitochondria, due to its ability to selectively accumulate in these organelles.

Medicine: Investigated for its potential in imaging techniques for diagnosing diseases.

Industry: Utilized in the development of photofunctional materials and sensors.

Mécanisme D'action

The compound exerts its effects primarily through its fluorescent properties. It can be excited by light at specific wavelengths, leading to the emission of fluorescence. This property is exploited in various imaging and staining applications. The molecular targets include cellular structures like mitochondria, where the compound accumulates due to its lipophilic nature.

Comparaison Avec Des Composés Similaires

Substituent Effects on Photophysical Properties

Modifications to the amino group or styryl backbone alter spectral behavior and applications:

Key Observations :

- Solid-State Fluorescence: Bulky substituents like diphenylamino (DPASPI) improve quantum yields in crystalline phases compared to DSMI’s solution-based applications .

Solvent Interactions and Solvatochromism

DSMI’s fluorescence is highly solvent-dependent due to ICT dynamics. Studies in 24 binary solvent mixtures revealed preferential solvation governed by solute-solvent and solvent-solvent interactions .

In contrast, derivatives like D2 or dibutylamino analogs may exhibit altered solvatochromism due to increased hydrophobicity or steric effects.

Host-Guest Complexation with Macrocycles

DSMI’s interaction with cucurbiturils (CBs) is critical for supramolecular assays:

Notable Differences:

Activité Biologique

trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, commonly referred to as DSMI, is a hemicyanine dye that exhibits significant biological activity, particularly in the context of fluorescence applications and cellular transport mechanisms. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H19IN

- Molecular Weight : 366.24 g/mol

- CAS Number : 68971-03-9

- Dye Content : 98%

- Melting Point : 254-256 °C

- Maximum Absorption Wavelength () : 475 nm

The structure of DSMI includes a dimethylamino group attached to a styryl moiety connected to a methylpyridinium ion. This configuration contributes to its fluorescent properties, making it valuable in various biological assays.

Fluorescence Probe

DSMI is primarily utilized as a fluorescence probe due to its ability to undergo internal twisting and form intermolecular charge transfer states upon photoexcitation. The fluorescence properties can be modulated by altering the pH of the solution, which affects the protonation state of the compound .

Cellular Uptake Studies

Research has demonstrated that DSMI can serve as a substrate for organic cation transporters (OCTs). A study involving BeWo cells (a human choriocarcinoma cell line) indicated that DSMI is taken up through a carrier-mediated process, exhibiting a Michaelis-Menten constant () of approximately 580 µM and a maximum velocity () of 97 nmol/mg protein/30 min. The uptake was asymmetric, favoring the apical-to-basal direction, which is significant for understanding drug delivery across the placenta .

Interaction with Cucurbituril

The interaction between DSMI and cucurbituril (CB) has been extensively studied. When CB is added to an aqueous solution containing DSMI, significant changes in absorption and fluorescence characteristics are observed. Specifically:

- The absorption maximum shifts from 450 nm to 469 nm.

- Fluorescence intensity increases approximately tenfold upon complex formation with CB.

- Protonation states also shift, indicating that pH plays a critical role in the behavior of DSMI in solution .

Study on Transport Mechanisms

A pivotal study explored the transport mechanisms of DSMI in BeWo cells, revealing that while OCT1 and OCT2 were not expressed in these cells, significant mitochondrial uptake was noted. The study highlighted that DSMI could also localize within the nuclear region, suggesting potential roles in nuclear transport mechanisms via nucleoside transporters .

Comparative Studies with Other Dyes

In comparative studies with other fluorescent dyes, DSMI demonstrated superior stability and specificity for certain biological targets. Its unique structural properties allow for enhanced imaging capabilities in live-cell assays compared to traditional fluorescent markers .

Summary Table of Key Findings

| Property/Study Aspect | Details |

|---|---|

| Chemical Structure | Dimethylamino-styryl methylpyridinium iodide |

| Fluorescence Characteristics | |

| Uptake Mechanism | Carrier-mediated; non-OCT mediated |

| Transport Characteristics | Asymmetric; higher permeability maternal-to-fetal |

| Interaction with Cucurbituril | Significant fluorescence enhancement |

Q & A

Basic Research Questions

Q. What are the critical spectral properties of trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, and how do they influence experimental design in fluorescence-based assays?

- Methodological Answer : The compound exhibits a large Stokes shift (~132 nm in methanol, Ex/Em: 474/606 nm), which minimizes self-absorption and allows multiplexing with other dyes. Its molar extinction coefficient (45,000 cm⁻¹M⁻¹ in methanol) ensures high sensitivity. When designing assays, confirm solvent compatibility (e.g., methanol, DMSO) and avoid spectral overlap with co-used probes using wavelength calibration .

Q. How can researchers optimize protocols for mitochondrial staining in live cells using this dye?

- Methodological Answer : Key parameters include:

- Dye concentration : Start with 1–10 µM to avoid toxicity .

- Incubation time : 15–30 minutes at 37°C, validated via time-lapse microscopy .

- Validation : Use mitochondrial membrane potential disruptors (e.g., CCCP) as negative controls to confirm specificity .

Q. What storage conditions are recommended to maintain the stability of this dye?

- Methodological Answer : Store at –20°C in desiccated, light-protected vials. Reconstitute in anhydrous DMSO to prevent hydrolysis. Regularly validate fluorescence intensity via spectrophotometry to monitor degradation .

Advanced Research Questions

Q. How can competitive binding assays with cucurbit[6]uril (CB6) be designed to monitor ornithine decarboxylase (ODC) activity in real time?

- Methodological Answer :

Pre-form the CB6-dye complex by titrating CB6 into a dye solution until fluorescence quenching stabilizes .

Introduce ODC and its substrate (ornithine). The enzyme’s product, putrescine, displaces the dye from CB6, restoring fluorescence.

Optimize pH (7.4–8.0) and ionic strength to balance binding affinity (CB6-putrescine Kd ~10⁻⁶ M) and enzymatic activity .

- Data Contradiction Note : Discrepancies in binding stoichiometry (1:2 vs. 1:1 dye:CB6 ratios) may arise from solvent polarity; validate via isothermal titration calorimetry (ITC) .

Q. What methodological considerations are critical when using this dye as a molecular rotor for intracellular viscosity measurements in red blood cells (RBCs)?

- Methodological Answer :

- Calibration : Establish a viscosity-dependent fluorescence lifetime curve using glycerol/water mixtures .

- Interference Mitigation : Confirm minimal hemoglobin absorption at 600 nm to avoid false signals .

- Dynamic Range : Use concentrations ≤5 µM to prevent self-aggregation in high-viscosity environments .

Q. How can spectral interference be addressed in multi-dye fluorescence assays involving this compound?

- Methodological Answer :

Spectral Unmixing : Use linear combination algorithms to resolve overlapping emission (e.g., with FITC or Rhodamine 123) .

Temporal Separation : Employ time-gated detection if the dye exhibits longer fluorescence lifetimes than co-used probes .

Control Experiments : Validate specificity via single-dye controls and quenching agents .

Q. What strategies enhance the integration of this dye into metal-organic frameworks (MOFs) for laser applications?

- Methodological Answer :

- Ion Exchange : Utilize anionic MOFs (e.g., bio-MOF-1) to encapsulate the cationic dye via electrostatic interactions .

- Concentration Optimization : Balance dye loading (≤1 wt%) to avoid aggregation-caused quenching (ACQ) .

- Photostability Testing : Monitor laser-induced degradation using fluorescence correlation spectroscopy (FCS) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported binding affinities between this dye and cucurbiturils?

- Methodological Answer :

- Contextual Factors : Differences in solvent polarity (e.g., aqueous vs. methanol) and temperature alter binding constants. Replicate conditions from primary sources .

- Validation Techniques : Use orthogonal methods (e.g., ITC for thermodynamics, NMR for stoichiometry) to reconcile fluorescence-derived Kd values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.